(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Description

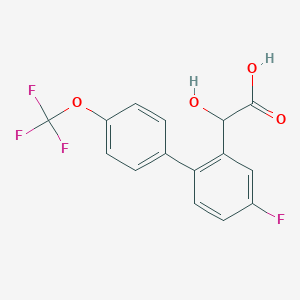

The compound "(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid" features a biphenyl core with distinct substituents: a fluoro group at position 4, a trifluoromethoxy group at position 4', and a hydroxyacetic acid (-CH(OH)COOH) moiety at position 2.

Properties

Molecular Formula |

C15H10F4O4 |

|---|---|

Molecular Weight |

330.23 g/mol |

IUPAC Name |

2-[5-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C15H10F4O4/c16-9-3-6-11(12(7-9)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |

InChI Key |

IAGGKQNSYSGYAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(C(=O)O)O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. The hydroxyacetic acid moiety can be added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used to study the interactions of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key Observations :

- The hydroxyacetic acid group in the target compound introduces additional hydrogen-bonding capability compared to simpler acetic acid or carboxylic acid derivatives (e.g., ). This could enhance interactions with biological targets like enzymes or receptors.

Substituent Position and Electronic Effects

- Target Compound vs. 4-Biphenyl-4'-fluoro-acetic acid :

- Target Compound vs. (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid :

Physicochemical Properties

Notes:

- The hydroxyacetic acid group in the target compound balances lipophilicity (from fluorine/OCF₃) with aqueous solubility, a critical factor for oral bioavailability .

- The discontinued status of suggests synthetic challenges, possibly due to the instability of the trifluoromethoxy group under reaction conditions .

Biological Activity

(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid, a compound characterized by its unique trifluoromethoxy and fluoro substituents on a biphenyl structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with trifluoromethoxy and fluoro groups often exhibit significant biological activities due to their electronic properties. The following sections detail specific activities observed in studies.

Inhibition of Enzymatic Activity

- Cholinesterases : Studies have shown that related compounds with similar structural features can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a compound with a trifluoromethyl group demonstrated IC50 values of 10.4 µM against AChE and 7.7 µM against BChE, indicating moderate inhibitory activity .

- Cyclooxygenases : Inhibitory effects on cyclooxygenase-2 (COX-2) have also been reported. The presence of electron-withdrawing groups like trifluoromethoxy enhances the binding affinity to the enzyme, potentially leading to anti-inflammatory effects .

Antioxidant Activity

Compounds containing fluorinated moieties often exhibit antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. Research on similar compounds indicates that they can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. For example, derivatives of biphenyl compounds have shown selective cytotoxicity against breast cancer MCF-7 cells, with IC50 values indicating significant anti-cancer potential .

Case Studies and Findings

- Case Study 1 : A study evaluated the biological activity of several derivatives of biphenyl compounds, including those with trifluoromethoxy substitutions. Results indicated that these compounds could effectively inhibit enzyme activity related to neurodegenerative diseases .

- Case Study 2 : Another investigation focused on the molecular docking of biphenyl derivatives with COX-2 and lipoxygenase enzymes. The study found that the trifluoromethoxy group facilitated stronger interactions with key residues in the active sites of these enzymes, enhancing inhibitory potential .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.